molecular formula C4H3BrClN3 B112278 2-Amino-3-bromo-6-chloropyrazine CAS No. 212779-21-0

2-Amino-3-bromo-6-chloropyrazine

Cat. No. B112278
CAS RN: 212779-21-0
M. Wt: 208.44 g/mol
InChI Key: BOLCKGGORFPPJC-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-chloropyrazine is a compound with the molecular formula C4H3BrClN3. It is an organic compound that contains an amino group attached to a pyrazine ring . It has a molecular weight of 208.44 g/mol .


Synthesis Analysis

The synthesis of 2-Amino-3-bromo-6-chloropyrazine involves several steps including chlorination, diazotization bromination, ester hydrolysis, carboxyl rearrangement, and removing tert-butyloxycarbonyl . The process is scalable and has the advantages of high yield, simple purification, easy amplification production, and effective and low-cost production .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-bromo-6-chloropyrazine can be represented by the InChI code InChI=1S/C4H3BrClN3/c5-3-4 (7)9-2 (6)1-8-3/h1H, (H2,7,9) . The compound has a topological polar surface area of 51.8 Ų and a complexity of 102 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-3-bromo-6-chloropyrazine are not detailed in the search results, it’s important to note that the compound plays a crucial role in the pharmaceutical industry. It serves as an important intermediate for synthesizing anti-tumor medicaments .


Physical And Chemical Properties Analysis

2-Amino-3-bromo-6-chloropyrazine has a molecular weight of 208.44 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

Pharmaceutical Industry: SHP2 Inhibitor Synthesis

2-Amino-3-bromo-6-chloropyrazine: is a critical intermediate in the synthesis of SHP2 inhibitors . SHP2 is a protein tyrosine phosphatase involved in cell signaling and is implicated in several cancers. By inhibiting SHP2, researchers aim to develop anti-tumor medications that can interfere with cancer cell proliferation and survival.

Organic Synthesis: Building Block for Heterocyclic Compounds

This compound serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds . These compounds are structurally diverse and have significant applications in developing drugs with various therapeutic potentials.

Material Science: Precursor for Advanced Materials

In material science, 2-Amino-3-bromo-6-chloropyrazine can be used to create novel materials with potential applications in electronics, photonics, and as catalysts in chemical reactions .

Biochemistry: Enzyme Interaction Studies

As a pyrazine derivative, this compound can be used to study enzyme interactions, particularly those involving phosphatases similar to SHP2. This can help in understanding enzyme mechanisms and designing enzyme inhibitors .

Analytical Chemistry: Chromatographic Studies

2-Amino-3-bromo-6-chloropyrazine: can be used in chromatographic studies to develop new methods for the separation and analysis of complex mixtures, which is essential for quality control in pharmaceuticals .

Computational Chemistry: Molecular Modeling

Researchers can use this compound in computational studies to model molecular interactions and predict the behavior of new compounds, aiding in the design of drugs and materials .

Antimycobacterial Research: Potential Tuberculosis Treatment

There is potential for 2-Amino-3-bromo-6-chloropyrazine derivatives to be explored as antimycobacterial agents, which could lead to new treatments for tuberculosis and other bacterial infections .

Safety and Hazards

The compound is associated with several hazards. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Given its role as an intermediate in the synthesis of pharmaceuticals, future research and development efforts may focus on optimizing its synthesis process, exploring its potential applications in drug development, and understanding its mechanism of action .

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-bromo-6-chloropyrazine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anti-cancer therapies.

Mode of Action

It’s known that the compound interacts with cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, affecting cell proliferation and growth.

Biochemical Pathways

The biochemical pathways affected by 2-Amino-3-bromo-6-chloropyrazine are likely related to cell cycle regulation, given its interaction with CDK2 . The inhibition of CDK2 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption , which could impact its bioavailability

Result of Action

The molecular and cellular effects of 2-Amino-3-bromo-6-chloropyrazine’s action are likely related to its inhibition of CDK2. By inhibiting CDK2, the compound could disrupt the cell cycle, leading to cell cycle arrest. This could result in the inhibition of cell proliferation and growth, particularly in cancer cells .

properties

IUPAC Name

3-bromo-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-3-4(7)9-2(6)1-8-3/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLCKGGORFPPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591730
Record name 3-Bromo-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-6-chloropyrazine

CAS RN

212779-21-0
Record name 3-Bromo-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-6-chloropyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-bromosuccinamide (6.9 g) was added portionwise over 0.5 h to a stirred solution of 6-chloro-2-pyrazinamine (5.0 g) in chloroform (200 mL) heated under reflux. After the addition was complete the reaction mixture was allowed to cool, washed with water and evaporated to give a 3:1 mixture of 5-bromo-6-chloro-2-pyrazinamine and the subtitle compound which were separated by silica gel chromatography eluting with dichloromethane. Yield 2.0 g. Used directly.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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